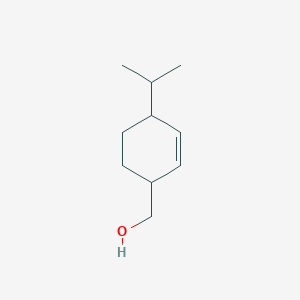
nickel;yttrium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel-yttrium compounds are intermetallic compounds that combine the properties of nickel and yttrium. Nickel is a transition metal known for its corrosion resistance and high melting point, while yttrium is a rare earth element known for its high thermal stability and ability to form stable oxides. Together, these elements form compounds that are used in various high-temperature and catalytic applications.
准备方法
Synthetic Routes and Reaction Conditions
Nickel-yttrium compounds can be synthesized using various methods, including:
Hydrothermal Synthesis: This method involves reacting nickel and yttrium precursors in a high-temperature, high-pressure aqueous solution.
Electrochemical Reduction: Yttrium ions can be reduced on a nickel electrode in a molten salt medium, such as NaCl-KCl, to form nickel-yttrium intermetallic compounds.
Industrial Production Methods
Industrial production of nickel-yttrium compounds often involves high-energy mechanical alloying, where nickel and yttrium powders are milled together at cryogenic temperatures. This method produces nanocrystalline alloys with uniform distribution of yttrium .
化学反应分析
Types of Reactions
Nickel-yttrium compounds undergo various chemical reactions, including:
Oxidation: These compounds can form stable oxides when exposed to high temperatures.
Reduction: Nickel-yttrium oxides can be reduced back to their metallic forms using hydrogen or other reducing agents.
Substitution: Yttrium can substitute for other elements in nickel-based alloys, altering their properties.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures (800-1000°C) in the presence of oxygen.
Reduction: Hydrogen gas is commonly used as a reducing agent at elevated temperatures.
Substitution: Alloying elements are added during the melting process in a vacuum induction furnace.
Major Products
Oxides: Yttrium oxide (Y₂O₃) and nickel oxide (NiO) are common products of oxidation.
Intermetallic Compounds: Various nickel-yttrium intermetallics, such as Ni₅Y and Ni₂Y, can be formed.
科学研究应用
Nickel-yttrium compounds have a wide range of applications in scientific research:
Catalysis: These compounds are used as catalysts in hydrogen production through ammonia decomposition.
Materials Science: Nickel-yttrium alloys are studied for their high-temperature stability and resistance to oxidation, making them suitable for use in aerospace and power generation.
Biomedical Applications: Yttrium oxide nanoparticles are explored for their potential in cancer therapy, biosensing, and bioimaging.
作用机制
The mechanism by which nickel-yttrium compounds exert their effects is primarily related to their microstructure and chemical stability:
相似化合物的比较
Nickel-yttrium compounds can be compared with other nickel-based alloys and yttrium compounds:
Nickel-Iron Alloys: These alloys are known for their magnetic properties but lack the high-temperature stability of nickel-yttrium compounds.
Nickel-Aluminum Alloys: While these alloys have good oxidation resistance, the addition of yttrium further enhances this property by forming more stable oxide layers.
Yttrium-Aluminum Garnet (YAG): YAG is widely used in optical applications due to its high thermal stability and mechanical strength.
Similar Compounds
- Nickel-Iron (Ni-Fe)
- Nickel-Aluminum (Ni-Al)
- Nickel-Cobalt (Ni-Co)
- Nickel-Tungsten (Ni-W)
Nickel-yttrium compounds stand out due to their unique combination of high-temperature stability, oxidation resistance, and catalytic activity, making them valuable in various industrial and scientific applications.
属性
CAS 编号 |
75864-70-9 |
|---|---|
分子式 |
Ni8Y |
分子量 |
558.45 g/mol |
IUPAC 名称 |
nickel;yttrium |
InChI |
InChI=1S/8Ni.Y |
InChI 键 |
NPLONAPLNXOLRH-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Y] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


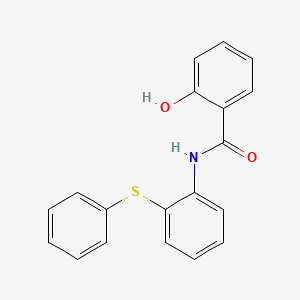
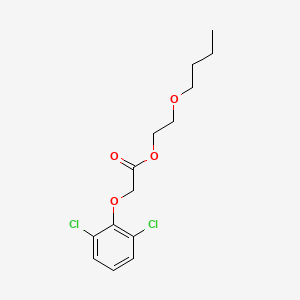
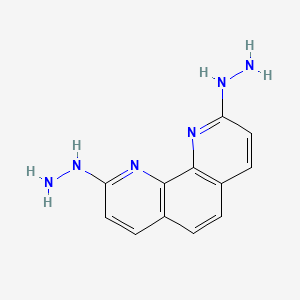
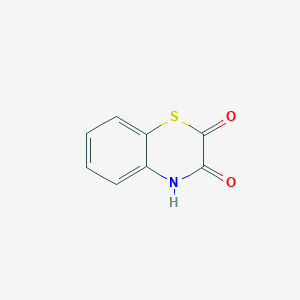


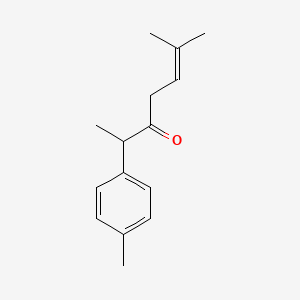

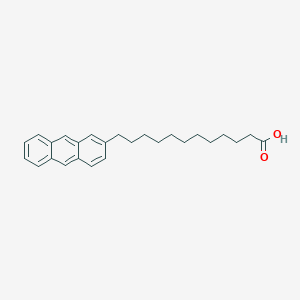

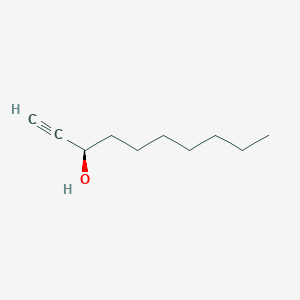

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
